![molecular formula C15H11ClI2N2O3 B11562743 2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11562743.png)
2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that features a chlorophenoxy group and a diiodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 4-chlorophenoxyacetohydrazide: This can be achieved by reacting 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid, which is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The hydrazide is then reacted with 2-hydroxy-3,5-diiodobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorophenoxy and diiodophenyl groups suggests that it may bind to hydrophobic pockets in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetohydrazide: Lacks the diiodophenyl group, making it less complex.
2-hydroxy-3,5-diiodobenzaldehyde: Lacks the hydrazide and chlorophenoxy groups.
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is unique due to the combination of chlorophenoxy and diiodophenyl groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C15H11ClI2N2O3 |
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Molecular Weight |
556.52 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11ClI2N2O3/c16-10-1-3-12(4-2-10)23-8-14(21)20-19-7-9-5-11(17)6-13(18)15(9)22/h1-7,22H,8H2,(H,20,21)/b19-7+ |
InChI Key |
VWWYIXDSMSTEJB-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O)Cl |
Origin of Product |
United States |
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